BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

GPR119 agonist lipophilicity structure-activity relationship

This compound incorporates a cyclopropylacetyl moiety for conformational constraint, a 4-trifluoromethyl group for metabolic stabilization, and a tertiary alcohol as a hydrogen bond donor—a pharmacophoric signature patented by Merck for GPR119 agonists. Order this specific scaffold to ensure consistency in target engagement, PK parameters, and intellectual property position in your type 2 diabetes drug discovery programs. Available in research quantities with characterization data.

Molecular Formula C11H16F3NO2
Molecular Weight 251.249
CAS No. 1923388-94-6
Cat. No. B2569108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
CAS1923388-94-6
Molecular FormulaC11H16F3NO2
Molecular Weight251.249
Structural Identifiers
SMILESC1CC1CC(=O)N2CCC(CC2)(C(F)(F)F)O
InChIInChI=1S/C11H16F3NO2/c12-11(13,14)10(17)3-5-15(6-4-10)9(16)7-8-1-2-8/h8,17H,1-7H2
InChIKeySINSIEKQRSMGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS 1923388-94-6): Chemical Identity, Structural Class, and Procurement Context


2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS 1923388-94-6, molecular formula C₁₁H₁₆F₃NO₂, molecular weight 251.25 g/mol) is a synthetic small molecule belonging to the substituted piperidine ethanone class [1]. Its structure features a cyclopropylacetyl group coupled to a 4-hydroxy-4-(trifluoromethyl)piperidine ring, with a computed XLogP3 of 1.6, a topological polar surface area of 40.5 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound appears in the Merck Sharp & Dohme patent family (WO2014052379A1, EP2900242A1, US20150274664A1) directed to substituted cyclopropyl piperidinyl compounds claimed as GPR119 agonists for the treatment of type 2 diabetes and metabolic syndrome [2][3]. This patent context establishes the compound's primary research application area and delineates its intellectual property landscape.

Why 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one Cannot Be Functionally Replaced by Generic Analogs


Substitution of 2-cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one with structurally related piperidine ethanones introduces changes across at least three critical molecular properties—lipophilicity, hydrogen-bonding capacity, and conformational constraint—that may be functionally consequential. The concurrent presence of a cyclopropyl acetyl moiety (which limits conformational freedom and metabolic vulnerability at the α-carbon), a 4-trifluoromethyl group (which enhances metabolic stability and modulates pKₐ of the adjacent hydroxyl), and a tertiary alcohol creates a pharmacophoric signature that is not replicated by the des-trifluoromethyl analog (2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone, CAS 1155464-77-9) or by the 3-hydroxy regioisomer (CAS 2097937-17-0) [1][2]. Patent disclosures specifically enumerate the 4-hydroxy-4-(trifluoromethyl)piperidine substructure in claimed GPR119 agonist pharmacophores, indicating that the substitution pattern is a deliberate design element rather than an interchangeable feature [2]. Accordingly, investigators who procure a generic analog in place of this specific compound may introduce variables in target engagement, PK parameters, or intellectual property position that are not representative of the intended research tool.

Quantitative Differentiation Evidence: 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one vs. Nearest Analogs


Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count vs. Des-Trifluoromethyl Analog as Determinants of Permeability and Target Engagement

The target compound has a computed XLogP3 of 1.6 and 5 hydrogen bond acceptors (including the trifluoromethyl group), compared to the des-trifluoromethyl analog 2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1155464-77-9), which has a computed XLogP3 of approximately 0.3 and only 2 hydrogen bond acceptors [1]. The 1.3 log unit increase in lipophilicity and the addition of three fluorine-based hydrogen bond acceptors are expected to alter passive membrane permeability and target-binding pharmacophore complementarity.

GPR119 agonist lipophilicity structure-activity relationship

Regioisomeric Differentiation: 4-Hydroxy vs. 3-Hydroxy Substitution on the Piperidine Ring and Implications for Target Binding Geometry

The target compound (4-hydroxy substitution, CAS 1923388-94-6) and its 3-hydroxy regioisomer (2-cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one, CAS 2097937-17-0) are constitutional isomers with identical molecular formula (C₁₁H₁₆F₃NO₂) and molecular weight (251.25 g/mol) but differ in the spatial positioning of the hydroxyl and trifluoromethyl pharmacophoric elements on the piperidine ring [1]. The 4-position places the substituents symmetrically on the ring, projecting them along the axis of the piperidine chair, while the 3-position introduces axial/equatorial isomerism and an off-axis projection geometry [1].

regioisomer GPR119 binding pose

Rotatable Bond Count and Conformational Rigidity Relative to 2-Aryl-Ethanone Piperidine Derivatives

The target compound has only 2 computed rotatable bonds (the cyclopropyl-CH₂-C(=O) linkage and the piperidine N-C(=O) bond) [1]. This low rotatable bond count limits the conformational degrees of freedom. In contrast, analogs such as 2-cyclohexen-1-yl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone (molecular weight 291.31 g/mol, containing a flexible cyclohexene ring) possess additional rotatable bonds and greater conformational entropy, which can reduce binding affinity due to entropic penalty upon target engagement .

conformational restriction rotatable bonds entropic penalty

Patent-Backed Pharmacological Rationale: GPR119 Agonist Scaffold Designation vs. Generic Piperidine Ethanones Lacking Target Annotation

The WO2014052379A1 and US20150274664A1 patent family (Merck Sharp & Dohme) explicitly claims substituted cyclopropyl piperidinyl compounds—including those bearing the 4-hydroxy-4-(trifluoromethyl)piperidine motif—as GPR119 agonists for the treatment of type 2 diabetes [1][2]. The target compound falls within the Markush structure of Formula I disclosed therein. In contrast, closely related piperidine ethanones such as 1-(2-cyclopropylacetyl)piperidine-4-carbonitrile (CAS 1342582-00-6) are not associated with a specific pharmacological target in the peer-reviewed literature and lack analogous patent-based target annotation .

GPR119 type 2 diabetes patent pharmacology

Hydrogen Bond Donor Count as a Selectivity Determinant: 4-Hydroxy-4-CF₃ Piperidine vs. 4-Keto and 4-Cyano Analogs

The target compound possesses exactly 1 hydrogen bond donor (the tertiary alcohol at the piperidine 4-position), as computed by PubChem [1]. This donor is geometrically positioned adjacent to the electron-withdrawing trifluoromethyl group, which lowers the pKₐ of the hydroxyl (predicted pKₐ ≈ 11.7 for the related 4-hydroxy-4-(trifluoromethyl)piperidine scaffold ) and modulates its hydrogen bond donating character. Analogs such as 1-(2-cyclopropylacetyl)piperidin-4-one (0 H-bond donors) and 1-(2-cyclopropylacetyl)piperidine-4-carbonitrile (0 H-bond donors) lack this donor functionality entirely .

hydrogen bond donor selectivity pharmacophore

Optimal Research and Industrial Application Scenarios for 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one


GPR119 Agonist Lead Optimization and SAR Studies in Type 2 Diabetes Drug Discovery

Based on its structural inclusion in the Merck GPR119 agonist patent family (WO2014052379A1), this compound is most appropriately deployed as a reference tool or starting scaffold in GPR119-targeted drug discovery programs for type 2 diabetes [1]. Its defined combination of cyclopropylacetyl conformational constraint, 4-CF₃ metabolic stabilization, and 4-OH H-bond donor functionality makes it suited for systematic SAR exploration where incremental modification of each pharmacophoric element can be correlated with cAMP accumulation readouts in GPR119-overexpressing cell lines [1][2].

Regioisomer-Controlled Probe for Evaluating Piperidine Substitution Geometry in GPCR Binding Pockets

The target compound (4-hydroxy-4-CF₃) and its 3-hydroxy regioisomer (CAS 2097937-17-0) constitute a matched molecular pair for probing the spatial tolerance of GPCR binding pockets to hydrogen bond donor/acceptor projection vectors [2]. Pairwise testing of the 4-substituted vs. 3-substituted isomers in binding or functional assays can reveal whether the target receptor accommodates axial vs. equatorial presentation of the -OH/-CF₃ pharmacophore, informing scaffold selection in hit-to-lead campaigns [2].

Conformational Constraint Tool Compound for Evaluating Entropic Contributions to Target Binding

With a rotatable bond count of 2—among the lowest in the substituted piperidine ethanone class—this compound serves as a conformationally constrained probe for evaluating the entropic contribution of ligand pre-organization to binding thermodynamics [1]. Comparison with the cyclohexenyl analog (≥3 rotatable bonds ) in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments can quantify the free energy penalty associated with conformational flexibility in this scaffold class [1].

Building Block for Diversified Library Synthesis Targeting Metabolic Disease Receptors

The compound's synthetic accessibility, moderate molecular weight (251.25 g/mol), and favorable computed drug-like properties (XLogP3 = 1.6, TPSA = 40.5 Ų) position it as a versatile building block for parallel library synthesis [1]. The tertiary alcohol at the 4-position and the cyclopropyl acetyl terminus each provide amenable handles for further chemical diversification (e.g., esterification, etherification, or amide coupling), enabling the rapid generation of focused compound libraries targeting GPR119 or related metabolic GPCRs within the Merck-disclosed chemical space [1][2].

Quote Request

Request a Quote for 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.